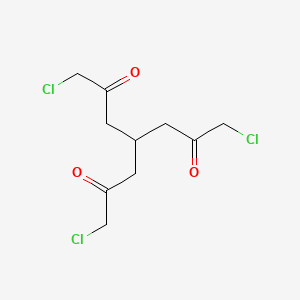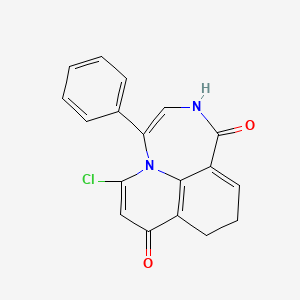
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl-: is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido-Benzodiazepine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a pyridine derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Hydrogenation: The reduction of double bonds in the intermediate compound is carried out using hydrogen gas in the presence of a palladium or platinum catalyst.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and metal catalysts, resulting in the saturation of double bonds or reduction of functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogenating agents like thionyl chloride, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Saturated compounds with reduced double bonds or functional groups.
Substitution: Compounds with new substituents replacing original functional groups.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of benzodiazepines in biological systems.
Medicine
Medically, this compound and its derivatives are investigated for their potential therapeutic effects. They may exhibit anxiolytic, sedative, or anticonvulsant properties, making them candidates for the development of new drugs for neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its synthesis and functionalization are optimized for large-scale manufacturing processes.
作用机制
The mechanism of action of 8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- involves its interaction with specific molecular targets in the body. These targets include:
GABA Receptors: The compound binds to gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Ion Channels: It may also interact with ion channels, modulating their activity and affecting neuronal excitability.
相似化合物的比较
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and anxiolytic properties.
Uniqueness
8H-Pyrido(3,2,1-jk)-(1,4)-benzodiazepin-4,8-dione, 3,4,6,7-tetrahydro-10-chloro-1-phenyl- is unique due to its specific structural features, such as the pyrido-benzodiazepine core and the presence of a chlorine atom and phenyl group
属性
CAS 编号 |
53491-50-2 |
|---|---|
分子式 |
C18H13ClN2O2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-chloro-13-phenyl-1,11-diazatricyclo[7.4.1.05,14]tetradeca-2,5(14),8,12-tetraene-4,10-dione |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-15(22)12-7-4-8-13-17(12)21(16)14(10-20-18(13)23)11-5-2-1-3-6-11/h1-3,5-6,8-10H,4,7H2,(H,20,23) |
InChI 键 |
GKYMWPVVIDDTRC-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C(=C1)C(=O)NC=C(N3C(=CC2=O)Cl)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



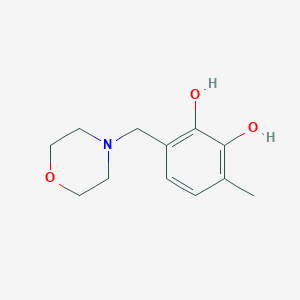
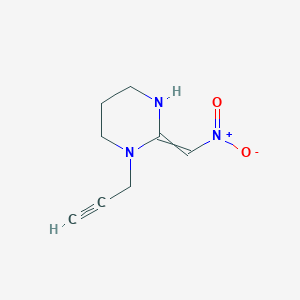
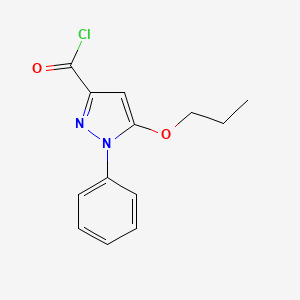
![Trimethyl[phenyl(phenylselanyl)methyl]silane](/img/structure/B14632233.png)

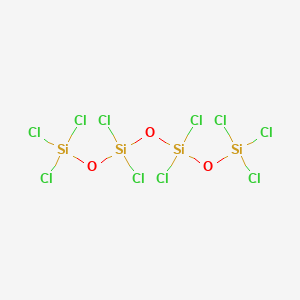

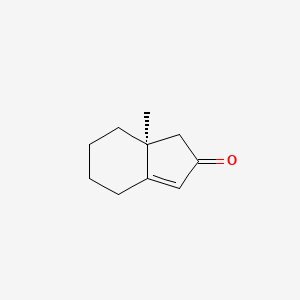
![2-[Ethyl(phenyl)amino]-2-oxoethyl dimethylsulfamate](/img/structure/B14632279.png)
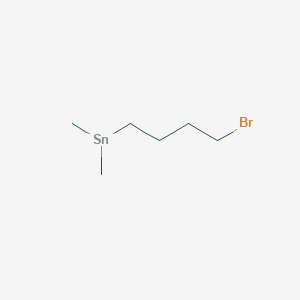
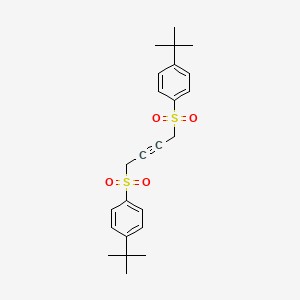
![1-[(3-Methoxyphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B14632289.png)
